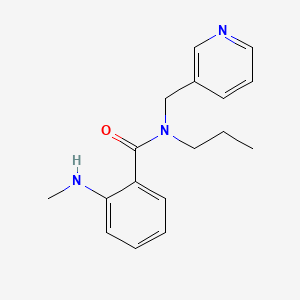
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide
Übersicht
Beschreibung
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide, also known as MPB, is a chemical compound that belongs to the family of benzamides. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, motivation, and reward. MPB has been extensively studied for its potential use in the treatment of various psychiatric disorders, including addiction, depression, and schizophrenia.
Wirkmechanismus
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway. The mesolimbic pathway is involved in the regulation of mood, motivation, and reward. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide blocks the binding of dopamine to the D3 receptor, which reduces the activation of the mesolimbic pathway. This leads to a decrease in the release of dopamine in the nucleus accumbens, which is a key component of the reward system.
Biochemical and Physiological Effects:
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine, increase the levels of dopamine and norepinephrine in the prefrontal cortex, and improve cognitive function. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to reduce positive symptoms in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target the mesolimbic pathway, which is involved in the regulation of mood, motivation, and reward. However, one limitation of using 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals in a consistent manner.
Zukünftige Richtungen
There are a number of future directions for research on 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential use in the treatment of addiction. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of depression. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, and further research is needed to determine its efficacy in humans. Finally, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide may have potential as a tool for studying the mesolimbic pathway and its role in psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of various psychiatric disorders, including addiction, depression, and schizophrenia. In addiction research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models. In depression research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which are known to be decreased in depression. In schizophrenia research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to improve cognitive function and reduce positive symptoms in animal models.
Eigenschaften
IUPAC Name |
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-11-20(13-14-7-6-10-19-12-14)17(21)15-8-4-5-9-16(15)18-2/h4-10,12,18H,3,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAXDORLZRHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B3814939.png)
![ethyl 4-(3-methoxybenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3814952.png)
![N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3814965.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B3814970.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(dimethylamino)-2-(2-methylphenyl)acetamide](/img/structure/B3814977.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3814984.png)

![methyl (2S*,4R*)-4-hydroxy-1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidine-2-carboxylate](/img/structure/B3814994.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B3815009.png)
![2-[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B3815010.png)
![1-[(1-{4-[2-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B3815012.png)

![3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B3815046.png)
![7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815049.png)